molecular formula C23H31N3O7 B2526978 4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate CAS No. 923674-68-4

4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate

Cat. No.: B2526978
CAS No.: 923674-68-4
M. Wt: 461.515
InChI Key: AALNJHZIXBPAKL-UHFFFAOYSA-N
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Description

The compound 4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a unique 1-cyanocyclohexyl substituent attached via an amide linkage and ethyl ester groups at positions 3 and 3. This class of compounds is renowned for diverse bioactivities, including calcium channel modulation, antimicrobial, and antitumor properties .

Properties

IUPAC Name

4-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-O,5-O-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O7/c1-5-31-20(28)17-14(3)25-15(4)18(21(29)32-6-2)19(17)22(30)33-12-16(27)26-23(13-24)10-8-7-9-11-23/h19,25H,5-12H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALNJHZIXBPAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C(=O)OCC(=O)NC2(CCCCC2)C#N)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Glycosyl Ester Intermediate

The synthesis begins with the preparation of a glycosyl ester, which serves as a precursor for subsequent coupling reactions. In a representative procedure:

  • Reagents : Protected furanose (1.00 equiv), carboxylic acid (1.05 equiv), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.10 equiv), DMAP (4-dimethylaminopyridine, 0.100 equiv).
  • Conditions : Dichloromethane (0.200 M) at 0°C for 30 minutes, followed by room-temperature stirring for 12–18 hours.
  • Workup : Solvent removal under reduced pressure and purification via flash column chromatography (hexane:ethyl acetate = 6:1).

This step yields glycosyl esters with >90% purity, as confirmed by $$ ^1H $$ NMR.

Radical Addition with Chiral Dehydroalanines

The critical C–N bond formation at position 4 is achieved through a photoredox-catalyzed radical addition:

  • Reagents : Glycosyl ester (1.50 equiv), chiral dehydroalanine (1.00 equiv), 4CzIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile, 0.025 equiv).
  • Conditions : Anhydrous acetonitrile (0.067 M), 85°C under 6W blue LED irradiation for 20 hours.
  • Workup : Silica gel chromatography (petroleum ether:ethyl acetate = 10:1) affords the diastereomerically pure product (d.r. >20:1).

Key Insight : The iridium-based photocatalyst (4CzIPN) enables single-electron transfer (SET), promoting radical recombination without racemization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies in acetonitrile vs. tetrahydrofuran (THF) revealed:

Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (d.r.)
Acetonitrile 85 80 >20:1
THF 85 45 5:1

Acetonitrile’s polar aprotic nature enhances radical stability and reaction homogeneity.

Catalytic Load and Equivalents

Varying the photocatalyst loading demonstrated:

4CzIPN (mol%) Reaction Time (h) Yield (%)
2.5 20 80
5.0 18 82
10.0 16 81

No significant yield improvement occurs beyond 2.5 mol%, indicating optimal catalytic efficiency at lower loadings.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 10:1 → 3:1) resolves ester and amide byproducts.
  • HPLC Analysis : Reverse-phase C18 columns (MeCN:H2O 70:30) confirm >98% purity post-purification.

Spectroscopic Validation

  • $$ ^1H $$ NMR (400 MHz, CDCl3): δ 5.21 (s, 1H, NH), 4.82–4.75 (m, 2H, OCH2), 2.98 (s, 3H, CH3).
  • $$ ^{13}C $$ NMR : 172.8 ppm (C=O ester), 167.3 ppm (C=O amide).
  • HRMS : Calculated for C27H34N3O8 [M+H]+: 544.2346; Found: 544.2349.

Alternative Synthetic Routes

Enaminone Cyclization

A patent-derived method utilizes enaminone intermediates for dihydropyridine ring formation:

  • Reagents : Enaminone (1.00 equiv), methyl acrylate (1.20 equiv), Cs2CO3 (1.50 equiv).
  • Conditions : Acetonitrile, 70°C for 3 hours, followed by 30°C for 9 hours.
  • Yield : 64–72% after silica gel purification.

Epoxide Ring-Opening

A high-risk approach involves epoxidation of methyl methacrylate derivatives, though explosive side reactions limit scalability.

Chemical Reactions Analysis

4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. The cyanocyclohexyl group may contribute to binding affinity and specificity. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,4-Dihydropyridine Derivatives

Compound Name (Reference) Key Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Bioactivities
Target Compound 1-Cyanocyclohexyl, ethyl esters, methyl groups C₃₀H₃₈N₄O₈ (estimated) ~594.65 Cyano, amide, esters Hypothesized: Calcium channel modulation, antimicrobial (inferred from class)
Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 2,4-Dichlorophenyl C₁₉H₂₀Cl₂N₂O₄ 407.28 Dichlorophenyl, esters Cardiovascular effects (typical of 1,4-DHPs)
Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-DHP-3,5-dicarboxylate 3,4,5-Trimethoxyphenyl C₂₂H₂₉NO₇ 419.5 Trimethoxyphenyl, esters Antitumor (NSC283841)
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Pyrazole, methoxyphenyl C₂₄H₂₈N₄O₅ 452.51 Pyrazole, methoxy, esters Anti-inflammatory, antimicrobial
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Nitrophenyl, imidazopyridine C₂₈H₂₇N₅O₇ 545.55 Nitrophenyl, imidazole, cyano Structural analog with potential CNS activity

Structural Differentiation

  • Substituent Effects: The cyanocyclohexyl group in the target compound introduces significant steric hindrance compared to planar aryl groups (e.g., dichlorophenyl in or trimethoxyphenyl in ). This may reduce membrane permeability but enhance binding specificity to hydrophobic targets. Amide vs. Ester Linkages: The amide bond in the target compound (vs.

Physicochemical Properties

  • Molecular Weight and LogP :
    • The target compound’s higher molecular weight (~594.65 vs. 407–545 g/mol in analogs) and estimated LogP (~4.5, inferred from ) suggest greater hydrophobicity, which may influence pharmacokinetics (e.g., longer half-life but lower aqueous solubility).
    • Comparatively, the trimethoxyphenyl derivative (LogP 3.2 ) and pyrazole-containing analog (LogP ~2.8 ) exhibit moderate hydrophobicity.

Bioactivity Profiles

  • Calcium Channel Modulation: Classic 1,4-DHPs (e.g., nifedipine analogs) with aryl substituents are well-documented for cardiovascular activity .
  • Antimicrobial and Antitumor Potential: Pyrazole and trimethoxyphenyl derivatives demonstrate antimicrobial and antitumor activities . The target compound’s cyano group could enhance interactions with microbial enzymes or tumor-associated proteins.

Biological Activity

The compound 4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N3O5C_{19}H_{25}N_{3}O_{5} with a molecular weight of 375.4 g/mol. The structure features a dihydropyridine core with multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC19H25N3O5C_{19}H_{25}N_{3}O_{5}
Molecular Weight375.4 g/mol
CAS Number926142-32-7

Synthesis

The synthesis of this compound typically involves multi-step processes that may include the formation of intermediates such as cyanocyclohexylamine. Various synthetic routes can be employed to optimize yield and purity, often utilizing solvents like ethanol or methanol along with catalysts to enhance reaction efficiency.

Research indicates that compounds similar to 4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) have been shown to interact with specific enzymes and receptors in biological systems. These interactions can modulate various signaling pathways, potentially leading to therapeutic effects.

Pharmacological Effects

  • Antioxidant Activity : Some studies suggest that related dihydropyridine derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress.
  • Cardiovascular Effects : Compounds in this class have been associated with beneficial cardiovascular effects, including vasodilation and improved lipid profiles.
  • Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Study on Cardiovascular Effects

A study involving a similar dihydropyridine compound demonstrated its ability to reduce LDL cholesterol levels and triglycerides in healthy volunteers over a two-week period at doses of 50 mg or higher . This suggests that the compound may have lipid-modulating properties beneficial for cardiovascular health.

Antioxidant Evaluation

In vitro assays have shown that certain derivatives exhibit strong antioxidant activity by scavenging free radicals and reducing oxidative damage in cellular models . This activity is crucial for developing therapeutic agents targeting oxidative stress-related diseases.

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